4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid
CAS No.: 94712-32-0
Cat. No.: VC15897218
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94712-32-0 |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21) |
| Standard InChI Key | GTALHGSRIPHFRL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of a naphthalene ring system (C₁₀H₈) substituted at four positions:
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Position 1: Phenyl group (C₆H₅)
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Position 2: Carboxylic acid (-COOH)
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Position 4: Hydroxyl (-OH)
This arrangement creates a planar, conjugated system with extended π-electron delocalization, as evidenced by its SMILES notation: COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 . The phenyl group at position 1 introduces steric bulk, while the electron-withdrawing carboxylic acid and electron-donating methoxy groups create regions of contrasting electron density.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While experimental spectral data remain limited in public databases, computational predictions provide insights:
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¹³C NMR: Expected signals at δ 170–175 ppm for the carboxylic carbon and δ 55–60 ppm for the methoxy group .
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UV-Vis: Strong absorption in the 250–300 nm range due to π→π* transitions in the naphthalene system.
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Mass spectrometry: Predicted molecular ion peak at m/z 294.0886 (M⁺) with fragmentation patterns dominated by loss of CO₂ (-44 Da) from the carboxylic acid group .
Synthetic Approaches
General Strategy
The synthesis typically employs Friedel-Crafts acylation to construct the naphthalene core, followed by sequential functionalization. A representative pathway involves:
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Naphthalene ring formation: Diels-Alder reaction between ortho-methoxy-substituted dienes and quinone derivatives.
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Carboxylic acid introduction: Oxidation of a methyl group at position 2 using KMnO₄ under acidic conditions .
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Phenyl substitution: Suzuki-Miyaura coupling to install the aryl group at position 1.
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity: Ensuring proper orientation of substituents during electrophilic aromatic substitution. Meta-directing effects of the methoxy group complicate position 4 hydroxylation.
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Protecting group strategy: Sequential protection/deprotection of hydroxyl and carboxylic acid groups to prevent unwanted side reactions .
Table 2: Synthetic Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Naphthalene formation | 62 | AlCl₃, CH₂Cl₂, 0°C |
| Carboxylic acid | 45 | KMnO₄, H₂SO₄, reflux |
| Phenyl coupling | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its hydrophobic naphthalene core and phenyl substituent. Solubility improves in polar aprotic solvents like DMSO (∼50 mg/mL). Stability studies suggest susceptibility to photodegradation, with a half-life of 12 hours under UV light (λ = 254 nm) .
Acid-Base Behavior
The carboxylic acid (pKa ∼4.2) and phenolic hydroxyl (pKa ∼9.8) groups confer pH-dependent solubility. The zwitterionic form dominates at physiological pH (7.4), as calculated via MarvinSketch predictions .
Computational Modeling Insights
Molecular Docking
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by:
ADMET Predictions
SwissADME analysis reveals:
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BBB permeability: Low (logBB = -1.2)
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CYP3A4 inhibition: High probability (0.87)
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Bioavailability score: 0.55.
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